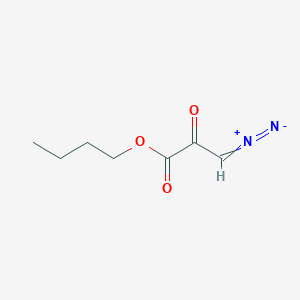
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is a chemical compound with the molecular formula C7H11N2O4 It is known for its unique structure, which includes a diazonium group and an oxopropenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include:
Temperature: Typically carried out at low temperatures (0-5°C) to stabilize the diazonium intermediate.
Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization process.
Solvent: Aqueous or alcoholic solvents are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, thiols, or other nucleophiles.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate involves:
Molecular Targets: The diazonium group can interact with nucleophilic sites on biomolecules or other chemical entities.
Pathways Involved: The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-1-diazonio-4-oxobut-1-en-2-olate
- 2-Butoxy-1-diazonio-2-oxoprop-1-en-3-olate
- 3-Methoxy-1-diazonio-3-oxoprop-1-en-2-olate
Uniqueness
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its butoxy group and diazonium functionality make it a versatile reagent in various chemical reactions and applications.
Properties
CAS No. |
157922-30-0 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
butyl 3-diazo-2-oxopropanoate |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-12-7(11)6(10)5-9-8/h5H,2-4H2,1H3 |
InChI Key |
VVDJFWRVBYNUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















